molecular formula C13H21N3O3 B11850559 tert-butyl 4-(5-hydroxy-1H-pyrazol-3-yl)piperidine-1-carboxylate

tert-butyl 4-(5-hydroxy-1H-pyrazol-3-yl)piperidine-1-carboxylate

Cat. No.: B11850559
M. Wt: 267.32 g/mol
InChI Key: GDIWLPPICBFKJS-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-hydroxy-1H-pyrazol-3-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 5-hydroxypyrazole moiety. The Boc group enhances solubility in organic solvents and stabilizes the piperidine nitrogen during synthetic processes . The 5-hydroxypyrazole substituent introduces hydrogen-bonding capabilities, which may influence crystallinity, solubility, and biological activity .

Properties

IUPAC Name

tert-butyl 4-(5-oxo-1,2-dihydropyrazol-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-6-4-9(5-7-16)10-8-11(17)15-14-10/h8-9H,4-7H2,1-3H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIWLPPICBFKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=O)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-hydroxy-1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. The hydroxyl group is then functionalized to introduce the pyrazole ring. This process often involves the use of reagents such as pyrazole derivatives and coupling agents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-hydroxy-1H-pyrazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyrazole ring or the piperidine moiety.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyrazole ketones, while substitution reactions can introduce various functional groups to the pyrazole ring .

Scientific Research Applications

Biological Activities

Tert-butyl 4-(5-hydroxy-1H-pyrazol-3-yl)piperidine-1-carboxylate exhibits a range of biological activities that make it a candidate for further research in drug development:

  • Anticancer Activity : The compound has shown potential as an intermediate in the synthesis of biologically active molecules such as crizotinib, which is used in cancer therapy. Its structure allows for modifications that can enhance its efficacy against various cancer types .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, making them suitable for developing new antibacterial agents.
  • CNS Activity : Given its piperidine structure, there is interest in exploring its effects on the central nervous system, potentially leading to applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerIntermediate for crizotinib synthesis
AntimicrobialPotential antibacterial properties
CNS ActivityPossible effects on neurological conditions

Case Study: Synthesis and Characterization

In a study focusing on the synthesis of related compounds, this compound was characterized using techniques such as NMR spectroscopy and mass spectrometry. The structural confirmation indicated that the compound maintained stability under various conditions, which is crucial for pharmaceutical applications .

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-hydroxy-1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and the pyrazole ring play crucial roles in binding to these targets, influencing biological pathways and exerting specific effects. Detailed studies on its mechanism of action are still ongoing, with research focusing on its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Data
tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate C₁₃H₂₁N₃O₂ 267.33 5-amino on pyrazole Synthesized via nucleophilic substitution; LCMS [M+H]+ = 336
tert-butyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate C₁₄H₂₄N₄O₂ 280.36 5-amino, 3-methyl on pyrazole Enhanced steric hindrance; no HPLC data reported
tert-butyl 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate C₁₄H₂₂BrN₃O₂ 344.25 4-bromo, 3-methyl on pyrazole Bromine enhances electrophilicity; elemental analysis: C, 59.02%; N, 13.88%
tert-butyl 4-(5-hydroxy-1H-pyrazol-3-yl)piperidine-1-carboxylate (Target) C₁₃H₂₁N₃O₃ 283.32 5-hydroxy on pyrazole Predicted higher polarity due to hydroxyl group; potential for H-bonding
tert-butyl 4-(5-(3-bromo-5-fluorobenzamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate C₂₅H₂₈BrFN₄O₄ 562.42 Indazole-amide substituent HPLC purity: 99.99%; MS (ESI): [M+H]+ = 454

Structural and Functional Analysis

  • Amino vs. Hydroxy Substitutents: The 5-amino analog (C₁₃H₂₁N₃O₂) exhibits lower molecular weight (267.33 vs.
  • Halogenated Derivatives : Bromine substitution (e.g., in C₁₄H₂₂BrN₃O₂) introduces steric bulk and enhances reactivity in cross-coupling reactions, contrasting with the hydroxyl group’s role in solubility and crystal packing .
  • Complex Amides : Indazole-amide derivatives (e.g., C₂₅H₂₈BrFN₄O₄) demonstrate high HPLC purity (99.99%) and larger molecular weights (>500 Da), suggesting utility in drug discovery for target binding .

Hydrogen Bonding and Crystallography

  • The hydroxyl group in the target compound likely forms stronger intermolecular hydrogen bonds compared to amino or bromo analogs, influencing crystal packing and melting points .
  • Tools like SHELXL and ORTEP-3 are critical for analyzing such interactions in crystallographic studies .

Biological Activity

Tert-butyl 4-(5-hydroxy-1H-pyrazol-3-yl)piperidine-1-carboxylate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula : C13H21N3O3
Molecular Weight : 253.33 g/mol
IUPAC Name : this compound
CAS Number : 907985-64-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in key biological pathways. The presence of the pyrazole ring contributes to its ability to modulate enzymatic activity and receptor binding.

Anticancer Properties

Research indicates that compounds containing pyrazole moieties exhibit anticancer properties. For instance, studies have shown that similar pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory potential. Studies suggest that pyrazole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators like TNF-alpha and IL-6 . This property makes it a candidate for treating inflammatory diseases.

Neuroprotective Activity

Recent research highlights the neuroprotective effects of pyrazole derivatives, suggesting they may have applications in neurodegenerative diseases. These compounds can potentially protect neuronal cells from oxidative stress and apoptosis, which is a common pathway in conditions like Alzheimer's disease .

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity A study demonstrated that pyrazole derivatives, including this compound, showed significant inhibition of cancer cell proliferation in vitro, particularly against breast cancer cell lines .
Anti-inflammatory Research In a model of acute inflammation, treatment with this compound resulted in a marked decrease in edema and inflammatory markers, supporting its potential utility in therapeutic applications .
Neuroprotective Effects Experimental models indicated that the compound could significantly reduce neuronal cell death induced by oxidative stress, suggesting its potential role in neuroprotection .

Q & A

Basic: What are the standard synthetic routes for tert-butyl 4-(5-hydroxy-1H-pyrazol-3-yl)piperidine-1-carboxylate?

Answer:
The synthesis typically involves multi-step organic reactions:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters or carbonyl compounds under acidic or basic conditions to yield the 5-hydroxy-pyrazole core .
  • Piperidine Functionalization: Introduction of the piperidine ring via cyclization of amines with aldehydes/ketones, followed by Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
  • Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura cross-coupling (if aryl halides are involved) or nucleophilic substitution to link the pyrazole and piperidine moieties .

Key Parameters:

StepReagents/ConditionsYield Range
Pyrazole FormationHydrazine hydrate, ethanol, reflux60-75%
Boc ProtectionBoc₂O, DMAP, DCM, rt85-90%
CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O50-65%

Basic: How is this compound characterized, and what analytical techniques are essential?

Answer:
Standard characterization includes:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry of the pyrazole ring and Boc-group integrity .
  • Mass Spectrometry (HRMS): Verification of molecular ion peaks (e.g., [M+H]⁺) .
  • HPLC: Purity assessment (>95%) under reverse-phase conditions .
  • X-ray Crystallography: For unambiguous structural confirmation (if single crystals are obtainable) .

Basic: What are the primary research applications of this compound?

Answer:

  • Medicinal Chemistry: As a scaffold for kinase inhibitors or GPCR modulators due to the pyrazole’s hydrogen-bonding capacity and piperidine’s conformational flexibility .
  • Chemical Biology: Probing enzyme active sites via the hydroxyl group’s nucleophilic reactivity .
  • Crystallography: Study of hydrogen-bonding networks in supramolecular assemblies .

Advanced: How can synthetic yields be optimized for large-scale production?

Answer:

  • Catalyst Screening: Use Pd-XPhos or SPhos ligands to enhance coupling efficiency in Suzuki reactions .
  • Solvent Optimization: Replace DME with toluene/water biphasic systems to improve reaction scalability .
  • Protecting Group Strategy: Replace Boc with Fmoc for better stability under acidic conditions, followed by deprotection with piperidine .

Example Optimization Table:

ParameterStandard ProtocolOptimized ProtocolYield Improvement
Coupling CatalystPd(PPh₃)₄Pd-XPhos+20%
Solvent SystemDME/H₂OToluene/H₂O+15%

Advanced: How should researchers resolve contradictions in crystallographic data vs. computational modeling?

Answer:

  • Validation Steps:
    • Data Quality Check: Ensure crystallographic R-factor < 0.05 and completeness > 98% .
    • Hydrogen Bond Analysis: Use graph-set notation (e.g., R22(8)R_2^2(8)) to compare experimental vs. predicted H-bond patterns .
    • DFT Calculations: Perform geometry optimization at the B3LYP/6-31G* level to identify discrepancies in torsion angles .

Common Pitfalls:

  • Overlooking disorder in the tert-butyl group during refinement (use SHELXL’s PART instruction) .
  • Misassignment of solvent molecules as part of the parent structure (validate via PLATON SQUEEZE) .

Advanced: What strategies address low bioactivity in preliminary pharmacological assays?

Answer:

  • Prodrug Design: Convert the hydroxyl group to a phosphate ester or acetate to enhance membrane permeability .
  • Structure-Activity Relationship (SAR):
    • Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the pyrazole 4-position to modulate target affinity .
    • Replace piperidine with morpholine to alter pharmacokinetic profiles .

Case Study:
A derivative with a 4-CF₃ substitution showed 10-fold higher binding to SK channels compared to the parent compound .

Advanced: How can researchers validate hydrogen-bonding interactions in solution vs. solid state?

Answer:

  • Solid-State: Use X-ray crystallography (SHELX refinement) and Hirshfeld surface analysis .
  • Solution-State:
    • NMR Titration: Monitor chemical shift changes in DMSO-d₆ upon addition of H-bond acceptors (e.g., DIPEA).
    • FT-IR Spectroscopy: Compare O-H stretching frequencies (shift from ~3300 cm⁻¹ to 2500 cm⁻¹ in H-bonded systems) .

Advanced: What methodologies resolve regiochemical ambiguities in pyrazole synthesis?

Answer:

  • NOE Spectroscopy: Detect spatial proximity between the piperidine’s axial proton and pyrazole’s hydroxyl group .
  • X-ray Photoelectron Spectroscopy (XPS): Differentiate N1 vs. N2 substitution via nitrogen core-level shifts .
  • Kinetic Control: Adjust reaction temperature (e.g., 0°C vs. reflux) to favor one regioisomer .

Advanced: How to design experiments for assessing metabolic stability?

Answer:

  • In Vitro Assays:
    • Microsomal Incubation: Use liver microsomes (human/rat) with NADPH cofactor; monitor degradation via LC-MS/MS .
    • CYP450 Inhibition Screening: Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • In Silico Tools: Predict metabolic hotspots with MetaSite software, focusing on hydroxyl group oxidation and piperidine N-dealkylation .

Advanced: What computational approaches predict the compound’s solid-state packing?

Answer:

  • Force Field Methods: Use Materials Studio’s COMPASS III to simulate crystal packing motifs .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C-H···O, π-π) via CrystalExplorer .
  • Machine Learning: Train models on CSD datasets to predict likely space groups (e.g., P1 or P2₁/c) .

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